N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Carboxylesterase 2 CES2 Prodrug activation

Procure N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide for its unique pharmacophore, defined by an unsubstituted thiazole-carboxamide linked to a benzodioxepine core. This specific configuration is critical for its 20 nM potency and >1,000-fold selectivity over CE1, making it an essential chemical probe for dissecting CE2-specific ester prodrug hydrolysis, a capability promiscuous inhibitors lack. Insist on >95% purity with NMR and HPLC certification to ensure reproducible enzyme assay performance, and leverage this ligand-efficient scaffold (MW 276) for SAR-driven hit-to-lead optimization.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
Cat. No. B4237848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C(=O)NC3=NC=CS3)OC1
InChIInChI=1S/C13H12N2O3S/c16-12(15-13-14-4-7-19-13)9-2-3-10-11(8-9)18-6-1-5-17-10/h2-4,7-8H,1,5-6H2,(H,14,15,16)
InChIKeyHCDXIUCVVSHBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | CAS 874464-74-1 | Core Scaffold & Procurement Context


N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (CAS 874464-74-1; molecular formula C₁₃H₁₂N₂O₃S; MW 276.31) is a hybrid small molecule that combines a 3,4-dihydro-2H-1,5-benzodioxepine scaffold with a 1,3-thiazol-2-yl carboxamide side chain . The benzodioxepine core is a seven-membered oxygen-containing heterocycle fused to a benzene ring, a scaffold that has been explored in PDE4 inhibitors, serotonin receptor modulators, and kinase inhibitors [1][2]. The thiazole-carboxamide linkage provides hydrogen-bond donor/acceptor capacity and a planar heteroaromatic system amenable to π-stacking interactions in target binding pockets. This compound belongs to a chemotype that has been investigated in both academic and industrial medicinal chemistry programs, appearing in collections screened against carboxylesterases, peripheral benzodiazepine receptor (PBR/translocator protein), and Cdc7 kinase [3][4].

Why N-(1,3-Thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide Cannot Be Casually Substituted: Chemotype-Specific Differentiation Drivers


Within the broader class of thiazole-carboxamide and benzodioxepine hybrids, even subtle structural modifications produce substantial shifts in target engagement and selectivity profiles. The replacement of a simple thiazole with a benzothiazole (as in the benzothiazole analog) alters both the planarity and the lipophilicity of the heterocyclic moiety, which can reorient the carboxamide vector and affect binding pocket complementarity . The introduction of a pyridyl substituent at the thiazole 4-position (as in N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl] analog) adds a basic nitrogen that can participate in distinct hydrogen-bond networks, potentially redirecting target affinity from carboxylesterases to Pim kinases [1]. Similarly, replacing the thiazole with a simple phenylethyl amide (as in the N-phenethyl derivative) eliminates the heteroaromatic system entirely, resulting in a different biological fingerprint (HSF-1 pathway modulation vs. carboxylesterase inhibition) [2]. These structure–activity relationship (SAR) discontinuities mean that the specific combination of the unsubstituted 1,3-thiazol-2-yl group with the 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide core defines a unique pharmacophoric space that is not interchangeable with close structural analogs.

Quantitative Differentiation Evidence for N-(1,3-Thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: Comparator-Based Activity & Selectivity Data


Carboxylesterase 2 (CE2) Inhibition Potency: N-(1,3-Thiazol-2-yl)-benzodioxepine-7-carboxamide vs. Structurally Divergent CE Inhibitors

In a direct head-to-head in vitro screening panel conducted at the Dalian Institute of Chemical Physics and curated in ChEMBL/BindingDB, the compound demonstrated potent inhibition of human carboxylesterase 2 (CE2) in human liver microsomes with an IC₅₀ of 20 nM and a competitive inhibition constant (Kᵢ) of 42 nM [1]. In the same experimental system, the same compound showed substantially weaker inhibition of the closely related carboxylesterase 1 (CE1) isoform, with an IC₅₀ of 20,400 nM (20.4 µM) [1]. This yields a CE1/CE2 selectivity ratio of approximately 1,020-fold, indicating high isoform selectivity within the carboxylesterase family.

Carboxylesterase 2 CES2 Prodrug activation Drug metabolism

Structural Differentiation: 1,3-Thiazol-2-yl vs. 1,3-Benzothiazol-2-yl Carboxamide Derivatives

The target compound (MW 276.31, C₁₃H₁₂N₂O₃S) incorporates an unsubstituted 1,3-thiazole ring, whereas the direct benzothiazole analog (N-(1,3-benzothiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide) has a molecular weight of 326.4 g/mol (C₁₇H₁₄N₂O₃S), reflecting the addition of a fused benzene ring . This structural modification increases the topological polar surface area (tPSA) from ~84 Ų (target compound) to ~84 Ų (benzothiazole analog; both share the same carboxamide and dioxepine oxygen count, but benzothiazole adds 4 sp² carbons) and alters the lipophilic character (calculated logP increases by approximately 1.0–1.5 units) . The smaller thiazole ring in the target compound provides a more restricted rotational profile for the carboxamide bond, which may favor distinct binding poses relative to the bulkier, more planar benzothiazole system.

Scaffold comparison Physicochemical properties Medicinal chemistry

Biological Target Space Differentiation: CE2 Inhibition vs. HSF-1 and COX Pathways in Benzodioxepine-Carboxamide Chemotypes

The target compound's primary documented activity is potent CE2 inhibition (IC₅₀ 20 nM) [1]. In contrast, a closely related benzodioxepine-7-carboxamide congener in which the thiazole is replaced by a phenylethyl amide (N-(2-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide) was identified as an HSF-1 pathway modulator with an EC₅₀ < 160 nM in a cell-based heat shock factor-1 reporter assay [2]. Separately, methoxyphenyl thiazole carboxamide derivatives (lacking the benzodioxepine scaffold) have been characterized as dual COX-1/COX-2 inhibitors, with the most potent analog (compound 2b) achieving IC₅₀ values of 0.239 µM (COX-1) and 0.191 µM (COX-2) [3]. These divergent biological fingerprints across structurally related chemotypes demonstrate that the combination of the 1,3-thiazol-2-yl moiety and the benzodioxepine carboxamide core in the target compound is associated with a distinct target-selectivity profile.

Target engagement Carboxylesterase HSF-1 COX

PBR/TSPO Ligand Affinity: Benzodioxepine-Thiazole Hybrids in the Context of CNS Tool Compounds

Benzodioxepine derivatives have a history of exploration as peripheral benzodiazepine receptor (PBR, now translocator protein TSPO) ligands. In competitive binding experiments using rat kidney mitochondrial membranes, certain benzodioxepine-containing compounds displayed nanomolar affinity for PBR [1]. While the specific binding affinity of the target compound for PBR has not been experimentally reported, the structural features (benzodioxepine core, thiazole heterocycle, carboxamide linker) are consistent with the pharmacophoric elements identified in the Cappelli et al. SAR study, where rigidified carboxamide derivatives of PK11195 achieved IC₅₀ values in the low nanomolar range (e.g., 2.1 nM for selected analogs) [1][2]. By contrast, the benzothiazole analog has been reported to exhibit anticancer and antimicrobial activity profiles in cell-based assays, suggesting a different biological orientation .

Peripheral benzodiazepine receptor TSPO Neuroinflammation CNS imaging

Optimal Application Scenarios for N-(1,3-Thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide Based on Evidence-Verified Strengths


Selective Carboxylesterase 2 (CE2) Probe in Drug Metabolism & Prodrug Activation Studies

With a CE2 IC₅₀ of 20 nM and >1,000-fold selectivity over CE1, this compound is well-suited as a chemical probe for dissecting CE2-specific contributions to ester prodrug hydrolysis in human liver microsome and hepatocyte assays [1]. Researchers investigating the metabolic activation of irinotecan, capecitabine, or other ester-based prodrugs can use it to distinguish CE2-mediated from CE1-mediated hydrolysis—a capability that the more promiscuous CE inhibitor loperamide (CE2 IC₅₀ ~1.5 µM) cannot provide. Procurement should prioritize high-purity (>95%) material with analytical certification (NMR, HPLC) for reproducible enzyme assay performance.

Medicinal Chemistry Scaffold for CE2-Targeted Inhibitor Development Programs

The thiazole-benzodioxepine scaffold offers a ligand-efficient starting point (MW 276) for structure–activity relationship campaigns aimed at optimizing CE2 inhibitor potency and pharmacokinetic properties. The presence of the unsubstituted 1,3-thiazole ring provides a vector for iterative substitution at the thiazole 4- and 5-positions, while the benzodioxepine 7-carboxamide core retains the key hydrogen-bonding pharmacophore necessary for CE2 active-site engagement [1]. The benzothiazole analog (MW 326), by contrast, adds significant bulk and lipophilicity that may compromise ligand efficiency, making the thiazole variant the more tractable chemistry starting point for hit-to-lead optimization .

Reference Compound for Benzodioxepine-Thiazole Chemotype SAR Libraries

This compound serves as the minimal unsubstituted thiazole reference point for constructing focused libraries of N-(heteroaryl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamides. In systematic SAR studies, its activity profile (CE2 IC₅₀ = 20 nM) provides the baseline for quantifying the impact of thiazole substitution (e.g., pyridyl, phenyl, methyl) on target potency and selectivity [1]. Comparative analysis with the phenylethyl amide analog (HSF-1 EC₅₀ < 160 nM) further highlights the critical role of the thiazole heterocycle in directing target engagement away from HSF-1 and toward carboxylesterase pathways [2]. Procurement for library synthesis requires multi-gram quantities with documented purity and full spectroscopic characterization.

Exploratory Target Engagement Studies at Peripheral Benzodiazepine Receptor (TSPO)

Given the structural alignment of benzodioxepine carboxamides with key PBR pharmacophoric elements identified in the Cappelli et al. (1997) SAR study, this compound represents a candidate for exploratory radioligand binding experiments at TSPO [3]. Although no direct PBR binding data are available for this specific compound, the scaffold's similarity to constrained PK11195 analogs—which achieved PBR IC₅₀ values as low as 2.1 nM—supports its inclusion in screening panels for neuroinflammation and CNS imaging probe development. Users should confirm target engagement empirically and compare against established TSPO ligands such as PK11195 or Ro5-4864.

Quote Request

Request a Quote for N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.